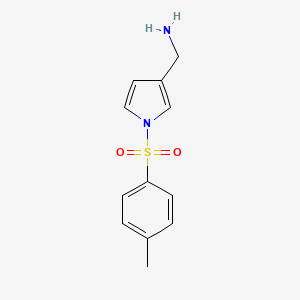

3-(Aminomethyl)-1-tosylpyrrole

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

[1-(4-methylphenyl)sulfonylpyrrol-3-yl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2S/c1-10-2-4-12(5-3-10)17(15,16)14-7-6-11(8-13)9-14/h2-7,9H,8,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRJLFINERYZOGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Aminomethyl 1 Tosylpyrrole and Its Precursors

Strategies for 1-Tosylpyrrole (B123520) Core Formation

The formation of the 1-tosylpyrrole scaffold can be achieved through two principal approaches: the direct protection of a pre-existing pyrrole (B145914) ring or the construction of the pyrrole ring from acyclic precursors with the tosyl group incorporated during or after the cyclization.

The most straightforward method for preparing 1-tosylpyrrole is the direct N-tosylation of pyrrole. This reaction involves treating pyrrole with p-toluenesulfonyl chloride (TsCl) in the presence of a base. The protection of the nitrogen atom is essential for subsequent controlled functionalization at the C3 and C4 positions. researchgate.net A common procedure utilizes potassium hydroxide (B78521) (KOH) as the base in a solvent such as tetrahydrofuran (B95107) (THF). researchgate.net This approach is efficient and provides the desired N-protected pyrrole in excellent yields after a simple work-up and recrystallization. The tosyl group's electron-withdrawing nature reduces the pyrrole ring's electron density, enhancing its stability and directing further substitutions. rsc.org

Table 1: Conditions for Direct N-Tosylation of Pyrrole

Click to view data

| Starting Material | Reagents | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Pyrrole | p-Toluenesulfonyl chloride (TsCl), Potassium hydroxide (KOH) | Tetrahydrofuran (THF) | Heating | 1-Tosylpyrrole | Excellent | researchgate.net |

De novo strategies involve constructing the pyrrole ring from simpler, acyclic components. These methods offer the advantage of introducing various substituents onto the pyrrole core. The N-tosyl group can be introduced either after the ring is formed or, in some cases, as part of the cyclization process itself.

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product. rsc.org The Hantzsch pyrrole synthesis, a classic example, involves the reaction of an α-halo-ketone, a β-ketoester, and ammonia (B1221849) or a primary amine to form a substituted pyrrole. mdpi.com In the context of forming the 1-tosylpyrrole core, a Hantzsch synthesis can be performed to create a substituted NH-pyrrole, which is then subjected to N-tosylation as described previously. This two-step sequence (MCR followed by N-protection) allows for the assembly of highly functionalized pyrrole systems.

Cycloaddition reactions provide a powerful tool for the construction of heterocyclic rings. A notable strategy for forming N-tosylpyrroles is the rhodium-catalyzed transannulation of N-tosyl-1,2,3-triazoles with terminal alkynes. beilstein-journals.org This method directly yields N-tosyl-2,4-disubstituted pyrroles. Another versatile cycloaddition is the Van Leusen reaction, which typically uses tosylmethyl isocyanide (TosMIC) to react with an activated alkene in a [3+2] cycloaddition to form the pyrrole ring. mdpi.com While the original Van Leusen reaction often results in an NH-pyrrole (after elimination of the tosyl group from the ring), the resulting pyrrole can be readily N-tosylated in a subsequent step. These cycloaddition methods are valued for their operational simplicity and broad substrate scope. mdpi.comnumberanalytics.com

Table 2: De Novo Synthesis via Rhodium-Catalyzed Transannulation

Click to view data

| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| N-Tosyl-1,2,3-triazole | Terminal Alkyne | Rhodium(II) acetate (B1210297) | N-Tosyl-2,4-disubstituted pyrrole | beilstein-journals.org |

β-Enaminones are versatile intermediates in organic synthesis. acs.org A robust method for creating substituted pyrroles involves the base-catalyzed cyclization of N-propargylic β-enaminones. organic-chemistry.orgnih.gov These precursors, when treated with a base like cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (B87167) (DMSO), undergo a 5-exo-dig cyclization to yield NH-free pyrroles in good to excellent yields. organic-chemistry.org The resulting pyrrole can then be protected with a tosyl group. This approach is particularly useful for creating libraries of pyrroles with diverse substitution patterns, as the enaminone structure can be varied easily. acs.org

De Novo Pyrrole Ring Synthesis Routes to N-Tosylpyrroles

Cycloaddition Strategies

Introduction of the C3-Aminomethyl Moiety

Once 1-tosylpyrrole is synthesized, the final step is the introduction of the aminomethyl group at the C3 position. The electron-withdrawing tosyl group directs electrophilic substitution primarily to the C2 and C3 positions. Steric hindrance can favor C3 functionalization. Two plausible synthetic routes emerge from the literature for this transformation.

Route A: Via Friedel-Crafts Acylation and Subsequent Transformation

A key transformation is the Friedel-Crafts acylation of 1-tosylpyrrole. Reaction with acetic anhydride (B1165640) can produce 3-acetyl-1-tosylpyrrole in quantitative yield. wright.edu This ketone provides a functional handle for further modification. The acetyl group can be converted to the aminomethyl group through standard organic transformations, such as a reductive amination protocol. This would involve converting the ketone to an oxime, followed by reduction, or direct reaction with an ammonia source under reducing conditions.

Route B: Via C3-Halogenation and Nucleophilic Substitution

An alternative approach involves the direct halogenation of the 1-tosylpyrrole core. Treatment of 1-tosylpyrrole with bromine (Br₂) under acidic conditions can yield N-tosyl-3-bromopyrrole. rsc.org The C3-bromo substituent can then be displaced by a nitrogen nucleophile. A common method is the Gabriel synthesis, where the bromo-compound is reacted with potassium phthalimide, followed by hydrazinolysis or acidic hydrolysis to release the primary amine. Alternatively, the bromide can be converted to an azide (B81097) with sodium azide, followed by reduction (e.g., using triphenylphosphine/water in the Staudinger reaction or catalytic hydrogenation) to furnish the aminomethyl group.

Table 3: Key Reactions for C3-Functionalization of 1-Tosylpyrrole

Click to view data

| Starting Material | Reagent(s) | Intermediate Product | Potential Follow-up Chemistry | Reference |

|---|---|---|---|---|

| 1-Tosylpyrrole | Acetic anhydride | 3-Acetyl-1-tosylpyrrole | Reductive amination | wright.edu |

| 1-Tosylpyrrole | Bromine (Br₂) | 3-Bromo-1-tosylpyrrole | Gabriel synthesis or Azide displacement/reduction | rsc.org |

Table of Compounds

Table 4: List of Mentioned Chemical Compounds

Click to view data

| Compound Name | Role in Synthesis |

|---|---|

| 3-(Aminomethyl)-1-tosylpyrrole | Target Compound |

| Pyrrole | Starting Material |

| 1-Tosylpyrrole | Key Precursor/Intermediate |

| p-Toluenesulfonyl chloride (TsCl) | Reagent |

| Potassium hydroxide (KOH) | Reagent (Base) |

| N-propargylic β-enaminone | Intermediate |

| Cesium carbonate (Cs₂CO₃) | Reagent (Base) |

| N-tosyl-1,2,3-triazole | Starting Material |

| Tosylmethyl isocyanide (TosMIC) | Reagent |

| 3-Acetyl-1-tosylpyrrole | Intermediate |

| 3-Bromo-1-tosylpyrrole | Intermediate |

| Potassium phthalimide | Reagent |

| Sodium azide | Reagent |

Functionalization of Pre-formed 1-Tosylpyrroles at C3

This approach begins with the readily available 1-tosylpyrrole and introduces the desired aminomethyl group or its precursor at the third carbon atom of the pyrrole ring.

A key method for introducing a functional group at the C3 position involves the hydroformylation of 3-vinyl-1-tosylpyrrole. This reaction, typically catalyzed by rhodium complexes, introduces a formyl group (an aldehyde) onto the vinyl side chain. tandfonline.comresearchgate.net The rhodium-catalyzed hydroformylation of 3-vinyl-1-tosylpyrrole has been shown to produce 2-(1-tosylpyrrol-3-yl)propanal with high regioselectivity for the branched aldehyde. tandfonline.com This propanal can then be converted to the corresponding amine through reductive amination. The stability of the pyrrole ring under hydroformylation conditions makes this a viable synthetic route. tandfonline.com

A study on the rhodium-catalyzed hydroformylation of vinylpyrroles demonstrated that using Rh4(CO)12 as a catalyst precursor at 40°C and 120 atm of CO/H2 (1:1) in benzene (B151609) resulted in a high yield of the desired branched aldehyde. tandfonline.com The reaction showed excellent α-regioselectivity, with the branched to linear aldehyde ratio being greater than 94:6. tandfonline.com

Table 1: Rhodium-Catalyzed Hydroformylation of 3-Vinyl-1-tosylpyrrole

| Parameter | Value | Reference |

|---|---|---|

| Substrate | 3-Vinyl-1-tosylpyrrole | tandfonline.com |

| Catalyst | Rh4(CO)12 | tandfonline.com |

| Temperature | 40 °C | tandfonline.com |

| Pressure | 120 atm (CO/H2 = 1:1) | tandfonline.com |

| Solvent | Benzene | tandfonline.com |

| Major Product | 2-(1-Tosylpyrrol-3-yl)propanal | tandfonline.com |

| Regioselectivity (branched:linear) | >94:6 | tandfonline.com |

Another strategy involves the introduction of a nitroalkyl group at the C3 position of 1-tosylpyrrole, which can then be reduced to the corresponding aminomethyl group. The nitro group serves as a stable precursor to the amine functionality. The reduction of nitro compounds to amines is a well-established transformation in organic synthesis and can be achieved using various reducing agents. sci-hub.se This method provides a reliable route to the target compound, leveraging the versatility of nitro group chemistry. sci-hub.se

Recent advancements have introduced the use of pyrrolylsulfonium salts as stable and versatile intermediates for the functionalization of pyrroles. researchgate.net These salts act as "pseudohalides," enabling cross-coupling reactions. For C3-functionalization, a 3-pyrrolylsulfonium salt can be prepared and subsequently used in reactions like the Stille coupling. researchgate.netresearchgate.net

The synthesis of these salts can be achieved through an "interrupted Pummerer" reaction, where a sulfoxide is activated, followed by nucleophilic attack by the electron-rich pyrrole ring. rsc.org This can be followed by a Brønsted acid-catalyzed tandfonline.comresearchgate.net-sigmatropic rearrangement to yield the 3-pyrrolylsulfonium salt. rsc.org The use of a sterically demanding N-trisyl protecting group has been shown to improve the solubility and reproducibility of the synthesis of the 3-pyrrolylthianthrenium triflate salt, which is an ideal reagent for preparing 3-substituted pyrroles. rsc.org

Regioselective acylation of 1-tosylpyrrole at the C3 position provides another avenue for introducing a functional handle that can be converted to the aminomethyl group. While Friedel-Crafts acylation of pyrroles can be complex, specific conditions can favor C3 substitution. acs.org For instance, the Friedel-Crafts acylation of 1-tosylpyrrole with monomethyl azelate and trifluoroacetic anhydride has been utilized in synthetic pathways. pitt.edu The resulting ketone can then undergo reductive amination to yield the desired amine.

Utilizing Pyrrolylsulfonium Salts as Pseudohalides for C3-Functionalization

De Novo Pyrrole Synthesis Incorporating the Aminomethyl Precursor

This approach constructs the pyrrole ring from acyclic precursors, where one of the starting materials already contains the nitrogen atom destined to become the aminomethyl group.

The Zav'yalov pyrrole synthesis and its variations offer a powerful method for constructing functionalized pyrroles, including those with amino or amino precursors at the C3 position. hud.ac.ukgrafiati.comhud.ac.uk This methodology generally involves the acylative-cyclization-decarboxylation of enamino acids derived from 1,3-difunctional compounds. hud.ac.uk

Research into variants of the Zav'yalov synthesis has shown that the acylative cyclisation of 3-(1-carboxyalkylamino)-2-tosylacrylonitriles can provide access to 3-diacetamido-4-tosyl- and 3-acetamido-4-tosylpyrroles. hud.ac.ukgrafiati.com These acetamido groups can be hydrolyzed to the corresponding primary amines. The study highlighted that the cyclisation of enamino acids derived from α-amino acids can lead to a variety of substituted pyrroles, demonstrating the versatility of this approach for accessing diverse pyrrole structures. hud.ac.uk

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-Tosylpyrrole |

| 3-Vinyl-1-tosylpyrrole |

| 2-(1-Tosylpyrrol-3-yl)propanal |

| 3-pyrrolylsulfonium salt |

| 3-pyrrolylthianthrenium triflate |

| N-trisyl protecting group |

| Monomethyl azelate |

| Trifluoroacetic anhydride |

| 3-diacetamido-4-tosylpyrrole |

| 3-acetamido-4-tosylpyrrole |

| 3-(1-carboxyalkylamino)-2-tosylacrylonitrile |

| Rh4(CO)12 |

Approaches from α-Halohydrazones and β-Dicarbonyl Compounds

The synthesis of pyrrole rings from α-halohydrazones and β-dicarbonyl compounds represents a valid, albeit less commonly documented, pathway for creating substituted pyrroles. While direct synthesis of this compound using this specific method is not extensively reported in the literature, the general mechanism provides a potential route.

The Hantzsch pyrrole synthesis, a well-established method, involves the reaction of α-haloketones with β-ketoesters and an amine (like ammonia) to form the pyrrole ring. wikipedia.org A variation of this approach could theoretically involve an α-halohydrazone, which would first need to be converted to a reactive intermediate.

A more relevant multicomponent reaction involves β-dicarbonyl compounds, arylglyoxals, and ammonium (B1175870) acetate in water to produce 2-alkyl-5-aryl-(1H)-pyrrole-4-ol derivatives. organic-chemistry.org This highlights the utility of β-dicarbonyls in aqueous, environmentally friendly conditions to build the pyrrole core. organic-chemistry.org Another approach describes a copper-catalyzed condensation of imines with α-diazo-β-dicarbonyl compounds, which yields highly substituted pyrroles with exclusive regioselectivity. rsc.org

While these methods establish the utility of β-dicarbonyl compounds in pyrrole synthesis, a direct and detailed protocol starting from α-halohydrazones to specifically yield this compound remains a subject for further research. The general strategy would likely involve the reaction of a suitable β-dicarbonyl compound with a hydrazone derivative under conditions that facilitate cyclization and subsequent aromatization to the pyrrole ring.

Formation from Chalcones and Amino Acids

The synthesis of pyrroles from chalcones (1,3-diaryl-2-propen-1-ones) is a versatile and widely used method. A particularly powerful approach for generating 3,4-disubstituted pyrroles is the van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC). mdpi.comnih.gov

In this reaction, the chalcone (B49325) acts as a Michael acceptor. mdpi.comnih.gov The reaction is typically carried out in the presence of a base, such as sodium hydride, in a solvent mixture like dimethyl sulfoxide (DMSO) and diethyl ether. mdpi.com The TosMIC reagent provides the C2 and C5 atoms of the pyrrole ring, while the C3 and C4 atoms originate from the chalcone. mdpi.com This method is effective for producing a variety of 3-aroyl-4-arylpyrroles. nih.gov

The general mechanism involves a [3+2] cycloaddition of the deprotonated TosMIC with the α,β-unsaturated system of the chalcone, followed by the elimination of the tosyl group to form the aromatic pyrrole ring. nih.gov

While this method directly yields a pyrrole with substituents at the 3 and 4 positions, to obtain this compound, further functional group transformations would be necessary. For instance, a 3-aroyl group could potentially be converted to an aminomethyl group through a series of reduction and amination steps. The tosyl group on the pyrrole nitrogen would be introduced in a subsequent step, likely after the formation of the pyrrole ring, by reacting the NH-pyrrole with tosyl chloride.

The use of amino acids directly in this context is less common, but they can serve as precursors for key reagents. For example, an amino acid could be converted into an α-amino ketone, a building block in other pyrrole syntheses like the Knorr synthesis. wikipedia.org

Interactive Table: Van Leusen Pyrrole Synthesis

| Reactant 1 | Reactant 2 | Key Reagent | Product Type | Ref. |

| Chalcone | Tosylmethyl isocyanide (TosMIC) | Base (e.g., NaH) | 3,4-Disubstituted Pyrrole | mdpi.com |

| Alkyne-tethered Chalcone | Tosylmethyl isocyanide (TosMIC) | Base | Spiro[indene-1,3'-pyrroles] | researchgate.net |

| Ketone | Tosylmethyl isocyanide (TosMIC) | Alcohol | Nitrile | organic-chemistry.orgwikipedia.org |

| Aldimine | Tosylmethyl isocyanide (TosMIC) | Base | Imidazole | wikipedia.org |

Protecting Group Strategies for the Amino Functionality

The protection of the aminomethyl group is a critical step in the synthesis and further functionalization of this compound. Several standard amine protecting groups are suitable for this purpose, with the choice depending on the specific reaction conditions required in subsequent synthetic steps. The most common strategies involve the use of tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc) groups.

Tert-Butoxycarbonyl (Boc) Protection:

The Boc group is a widely used protecting group for amines due to its stability under a broad range of conditions, except for strong acids. organic-chemistry.org It is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.org A modular approach for the synthesis of Boc-protected 4-(aminomethyl)pyrroles has been developed, highlighting its utility in this specific context. acs.orgacs.org

Introduction: Reaction of the amine with Boc₂O and a base like sodium bicarbonate or triethylamine (B128534) in a solvent such as dioxane, water, or an ionic liquid. organic-chemistry.orghighfine.com

Removal: Cleavage is achieved under anhydrous acidic conditions, for example, with trifluoroacetic acid (TFA). organic-chemistry.orgchempep.com

Benzyloxycarbonyl (Cbz) Protection:

The Cbz group is another common amine protecting group, stable to basic and mildly acidic conditions. highfine.com It is introduced using benzyl (B1604629) chloroformate (Cbz-Cl) or related reagents. commonorganicchemistry.comtotal-synthesis.com

Introduction: Typically performed by reacting the amine with Cbz-Cl under Schotten-Baumann conditions (e.g., in the presence of aqueous sodium carbonate) or with an organic base like pyridine. highfine.comtotal-synthesis.com

Removal: The Cbz group is readily removed by catalytic hydrogenolysis (e.g., H₂ with a Palladium-on-carbon catalyst), which is a key advantage, or by using strong acids like HBr in acetic acid. highfine.com

Fluorenylmethyloxycarbonyl (Fmoc) Protection:

The Fmoc group is particularly important in solid-phase peptide synthesis due to its lability under basic conditions, making it orthogonal to the acid-labile Boc group. chempep.comtotal-synthesis.com

Introduction: The Fmoc group is installed by reacting the amine with Fmoc-Cl under basic conditions (e.g., aqueous sodium carbonate in dioxane) or with Fmoc-OSu. total-synthesis.comresearchgate.net

Removal: Deprotection is achieved by treatment with a secondary amine, most commonly a solution of piperidine (B6355638) in DMF. chempep.comtotal-synthesis.com

Interactive Table: Amine Protecting Group Strategies

| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions | Orthogonal To |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Acidic (e.g., TFA) | Fmoc, Cbz |

| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (H₂/Pd-C) | Boc, Fmoc |

| Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Basic (e.g., Piperidine/DMF) | Boc |

Chemical Reactivity and Transformation Pathways

Reactions at the N-Tosyl Group

The N-tosyl (p-toluenesulfonyl) group serves a dual purpose: it acts as a protecting group for the pyrrole (B145914) nitrogen and as a powerful electron-withdrawing group that modulates the reactivity of the heterocyclic ring.

Cleavage and Deprotection Strategies

Common and effective strategies are detailed in the table below. Basic hydrolysis is a frequently employed method. For instance, treatment with sodium hydroxide (B78521) in a methanol (B129727)/water mixture can efficiently remove the tosyl group. core.ac.ukwikipedia.org Reductive cleavage conditions are also utilized; magnesium metal in methanol under sonication has been shown to successfully cleave N-sulfonyl groups from pyrrole rings. rsc.org Other reductive agents, such as samarium(II) iodide (SmI₂), have been attempted but were found to be ineffective in some cases, returning only the starting material. rsc.org Strongly acidic conditions, such as using triflic acid, have also been explored but can lead to decomposition of the pyrrole ring. rsc.org

| Reagent/Conditions | Description | Reference |

| NaOH, MeOH/H₂O | Basic hydrolysis conducted at ambient temperature overnight. | core.ac.ukwikipedia.org |

| Mg, MeOH | Reductive cleavage performed at 50 °C with sonication. | rsc.org |

| SmI₂, Amine/Water | Reductive conditions that have proven effective for some tosylamides but were unsuccessful on certain N-trisylpyrrole substrates. | rsc.org |

| Triflic Acid | Strongly acidic conditions which led to decomposition in an attempted deprotection. | rsc.org |

Influence on Pyrrole Ring Reactivity

The N-tosyl group significantly alters the electronic properties of the pyrrole ring. As a potent electron-withdrawing group, it decreases the electron density of the ring, thereby deactivating it towards classical electrophilic aromatic substitution compared to N-H or N-alkyl pyrroles. hud.ac.uk However, this deactivation is accompanied by a crucial change in regioselectivity.

While typical pyrrole chemistry directs incoming electrophiles to the C2 (or α) position, the presence of an N-sulfonyl group directs substitution to the C3 (or β) position. hud.ac.uk This effect is critical for the functionalization of the pyrrole core at a position that is otherwise less accessible.

Key Influences on Reactivity:

Regioselectivity in Electrophilic Substitution: Acylation and bromination of N-tosylpyrrole occur preferentially at the C3 position. core.ac.ukwikipedia.orgrsc.org This redirection is attributed to the destabilization of the cationic intermediate (Wheland intermediate) for C2 attack by the adjacent electron-withdrawing sulfonyl group.

Activation for Nucleophilic Attack: The electron-withdrawing nature of the tosyl group can make the pyrrole ring susceptible to certain nucleophilic reactions.

Control in Cross-Coupling Reactions: In palladium-catalyzed cross-coupling reactions, such as the Stille coupling, the N-sulfonyl group is essential for achieving the desired regioselectivity in the C-S bond activation step of pyrrolylsulfonium salt substrates. rsc.org

Reactions of the C3-Aminomethyl Group

The primary amine of the C3-aminomethyl group is a versatile nucleophilic handle, allowing for a wide array of subsequent chemical modifications.

Alkylation and Acylation Reactions

The lone pair of electrons on the nitrogen atom of the aminomethyl group allows it to readily undergo nucleophilic attack on various electrophiles, leading to N-alkylation and N-acylation products. These reactions are fundamental for extending the side chain and introducing new functional groups.

Alkylation: The primary amine can be converted to a secondary or tertiary amine through reaction with alkyl halides. The reaction typically proceeds in the presence of a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N), to neutralize the acid generated. mdpi.com Reductive amination, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, is another common method to achieve N-alkylation. mcours.net

Acylation: Reaction with acylating agents like acyl chlorides or acid anhydrides converts the primary amine into a stable amide. This reaction is usually performed in the presence of a base (e.g., pyridine, triethylamine) to scavenge the HCl byproduct. scholaris.ca

| Reaction Type | Electrophile | Product | Typical Conditions |

| Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine | Base (e.g., K₂CO₃, DIEA) in a polar aprotic solvent (e.g., DMF, THF). |

| Reductive Amination | Aldehyde/Ketone (R₂C=O) | Secondary/Tertiary Amine | Reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃). |

| Acylation | Acyl Chloride (RCOCl) | Amide | Base (e.g., Pyridine, Et₃N) in an aprotic solvent (e.g., DCM, THF). |

| Acylation | Acid Anhydride (B1165640) ((RCO)₂O) | Amide | Aprotic solvent, often with a base or catalyst. |

Condensation and Imine Formation

The primary amine of 3-(aminomethyl)-1-tosylpyrrole can condense with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.org This reversible reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orglibretexts.org

The reaction is typically catalyzed by acid, which protonates the carbonyl oxygen, rendering it more electrophilic. operachem.com To drive the equilibrium towards the imine product, water is often removed from the reaction mixture, for example, by using a Dean-Stark apparatus or molecular sieves. operachem.com The resulting imine (C=N) is itself a versatile intermediate, susceptible to nucleophilic attack or reduction to form a new secondary amine. Condensation of aminomethyl-substituted heterocycles with 1,3-dicarbonyl compounds has been shown to proceed through an imine intermediate to form new heterocyclic systems. acs.org

Participation in Cyclization Reactions

The aminomethyl group, in conjunction with the nucleophilic pyrrole ring, can participate in intramolecular or intermolecular cyclization reactions to construct fused or bridged heterocyclic systems. A prominent example of this reactivity is the Pictet-Spengler reaction.

The Pictet-Spengler reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone under acidic conditions. wikipedia.org The reaction proceeds via the formation of an iminium ion, which is then attacked by the electron-rich aromatic ring to form a new ring. mdpi.com Pyrrole is a sufficiently nucleophilic aromatic ring to participate in this transformation. wikipedia.org In a powerful analogy, 4-(aminomethyl)indole has been shown to undergo a Pictet-Spengler-type reaction with tosylated sugars to generate complex, fused polycyclic iminosugar alkaloids. mdpi.com This demonstrates a key transformation pathway available to this compound, where the aminomethyl group and the C2 position of the pyrrole ring can react with a suitable carbonyl compound to form a new six-membered ring, leading to pyrrolo[3,2-c]pyridine derivatives. nih.gov

Regioselectivity in Pyrrole Functionalization

The substitution pattern on the pyrrole ring is heavily influenced by the electronic nature of the N-tosyl group.

The N-tosyl group is a strong electron-withdrawing group, which deactivates the pyrrole ring towards electrophilic attack and influences the regiochemical outcome of substitution reactions. researchgate.net This deactivation helps to prevent polymerization, a common side reaction with unsubstituted pyrroles. researchgate.net

In electrophilic substitution reactions, such as acylation, the N-tosyl group generally directs incoming electrophiles to the C3 position. nih.govacs.org Studies have shown that while acylation of N-alkoxycarbonyl pyrroles yields 2-acylated products, N-tosylpyrroles exclusively produce 3-acylated isomers. nih.govacs.org This regioselectivity is attributed to the electronic properties of the tosyl group. nih.govacs.org It has been proposed that under strongly acidic conditions, an initial acylation at the C2 position is followed by isomerization to the more stable 3-acyl isomer. nih.govacs.org

In contrast to electrophilic reactions, the N-tosyl group can also facilitate metallation at the C2 position. This allows for directed functionalization at this position, which is typically less favored in electrophilic substitutions.

Isomerization processes, particularly sigmatropic rearrangements, are significant in understanding the dynamic behavior of substituted pyrroles. A common isomerization pathway for 2-acylpyrroles is the Brønsted acid-catalyzed rearrangement to the corresponding 3-acyl isomers. nih.govacs.org The efficiency of this process is dependent on factors such as the strength of the acid, the nature of the acyl group, and the substituent on the nitrogen atom. nih.govacs.org

For N-tosylpyrroles, it has been observed that under strongly acidic acylation conditions, the reaction proceeds through an initial 2-acylation followed by isomerization to the 3-acylated product. nih.govacs.org This contrasts with N-alkoxycarbonyl pyrroles, which are more resistant to this isomerization. acs.org

nih.govdntb.gov.ua-Sigmatropic rearrangements, which involve the migration of a substituent across a five-atom pi-system, are also relevant. pressbooks.pubwikipedia.org These rearrangements are predicted to occur suprafacially under thermal conditions. pressbooks.pubuh.edu In the context of pyrrole chemistry, the migration of sulfonium (B1226848) groups around the pyrrole ring has been studied, with the stability of the resulting isomers being influenced by the N-substituent. rsc.org For instance, the combination of an N-tosyl group and diphenyl sulfonium substituents has been found to disfavor rearrangement under certain acidic conditions. rsc.org

Directing Effects of the N-Tosyl Group

Advanced Reaction Mechanisms

The unique structure of this compound allows for its participation in a variety of advanced organic reactions, leading to the formation of complex heterocyclic systems.

The aminomethyl group at the C3 position can act as a nucleophile, participating in substitution and ring-closure reactions. Nucleophilic substitution reactions involve the replacement of a leaving group by a nucleophile. science-revision.co.uklibretexts.orgchemguide.co.uk In the case of this compound, the amino group can act as the nucleophile.

Ring-closure or cyclization reactions are pivotal in the synthesis of fused pyrrole systems. For instance, intramolecular cyclization can occur where the aminomethyl group attacks an electrophilic center within the same molecule. An example is the formation of pyrrolo[3,4-c]quinoline derivatives, which can be achieved through the reduction of a nitro group followed by intramolecular cyclization to form a lactam. mdpi.com

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to pyrrole derivatives. nrochemistry.comwhiterose.ac.uk The N-tosyl group plays a crucial role in these reactions by modifying the electronic properties of the pyrrole ring and influencing reactivity and regioselectivity. researchgate.net

The Suzuki cross-coupling reaction, which couples organoboronic acids with organic halides, has been successfully employed with N-tosylpyrrole derivatives. researchgate.netresearchgate.net For example, 3-iodo-2-formyl-1-tosylpyrroles have been shown to efficiently couple with a variety of arylboronic acids. researchgate.net This methodology provides access to a wide range of 3-arylpyrroles. researchgate.netresearchgate.net

Direct arylation of N-tosylpyrrole via C-H bond activation is another important cross-coupling strategy. researchgate.net This approach offers a more atom-economical route to arylated pyrroles compared to traditional methods that require pre-functionalization. researchgate.net Palladium catalysts have been used to achieve regioselective coupling of aryl bromides at the C2 position of N-tosylpyrrole. researchgate.net

The Stille coupling, which involves the reaction of organostannanes with organic halides, is another valuable method for functionalizing pyrroles. nrochemistry.com

Table 1: Overview of Cross-Coupling Reactions for N-Tosylpyrrole Derivatives

| Coupling Reaction | Substrates | Catalyst/Reagents | Product Type | Reference(s) |

|---|---|---|---|---|

| Suzuki Coupling | 3-Iodo-2-formyl-1-tosylpyrrole, Arylboronic acids | PdCl₂(dppf) | 3-Aryl-2-formyl-1-tosylpyrroles | researchgate.net |

| Direct Arylation | N-Tosylpyrrole, Aryl bromides | [Pd(Cl(C₃H₅))]₂, KOAc | 2-Aryl-1-tosylpyrroles | researchgate.net |

| Stille Coupling | Organostannanes, Halopyrroles | Palladium catalyst | Substituted pyrroles | nrochemistry.com |

Intramolecular reactions of substituted pyrroles are key strategies for the synthesis of fused heterocyclic systems. The N-tosyl group often plays a role in facilitating these transformations.

Intramolecular electrophilic cyclization is a notable reaction pathway. For example, the pyrrole ring can undergo intramolecular electrophilic attack at the C2 or C3 position to form new rings. researchgate.net This has been utilized in the synthesis of complex natural products. researchgate.net

Tandem reactions involving acylation and subsequent cyclization have also been reported. For instance, the treatment of N-tosylpyrroles with certain unsaturated carboxylic acids in the presence of a Lewis acid can lead to a tandem acylation-Nazarov cyclization, resulting in the formation of fused cyclopentenones. researchgate.net

Rearrangement reactions can also be part of intramolecular processes. For example, the Beckmann rearrangement of N-(phenylsulfonyl)pyrrole oximes has been studied, although it can lead to unexpected products. wright.edu

Derivatives and Advanced Scaffold Construction

Design Principles for 3-(Aminomethyl)-1-tosylpyrrole Derivatives

The design of derivatives based on the this compound scaffold is guided by several key principles aimed at tuning the molecule's steric and electronic properties for specific applications.

Modulation of the Pyrrole (B145914) Ring Reactivity: The N-tosyl group is strongly electron-withdrawing, which deactivates the pyrrole ring towards typical electrophilic aromatic substitution. researchgate.net This effect is crucial as it directs reactivity towards other positions and prevents unwanted polymerization, a common issue with unprotected pyrroles. researchgate.netthieme-connect.de The electronic nature of the tosyl group can be fine-tuned by introducing substituents onto its phenyl ring, thereby altering the electron density of the pyrrole core.

Functionalization of the Aminomethyl Group: The primary amine of the aminomethyl group is the principal site for derivatization. Its nucleophilicity allows for a vast range of modifications, including acylation, alkylation, sulfonylation, and formation of imines and ureas. These modifications introduce new functional groups and can significantly alter the molecule's polarity, solubility, and ability to coordinate with metal ions or participate in hydrogen bonding.

Steric Control: The introduction of bulky substituents, either on the amino group or on the tosyl group, can be used to control the conformational properties of the molecule and to direct the stereochemical outcome of subsequent reactions.

Deprotection Strategy: The tosyl group is generally stable but can be removed under specific conditions, such as with reducing agents or strong bases. The choice of derivative should be compatible with the intended deprotection strategy if the N-H pyrrole is the final target.

Synthesis of N-Substituted Aminomethyl Pyrroles

The primary amine of this compound serves as a versatile point of attachment for a wide variety of substituents. Standard synthetic methodologies for amine functionalization can be readily applied to generate a library of derivatives.

Common transformations include:

N-Acylation: Reaction with acid chlorides or anhydrides in the presence of a base yields N-acyl derivatives (amides). This is a straightforward way to introduce carbonyl functionality.

N-Alkylation: Reaction with alkyl halides can lead to secondary or tertiary amines, though careful control of stoichiometry is required to avoid over-alkylation. Reductive amination with aldehydes or ketones provides a more controlled method for synthesizing N-alkyl and N-aryl derivatives.

N-Sulfonylation: Treatment with sulfonyl chlorides affords sulfonamides, which can alter the electronic properties and hydrogen-bonding capabilities of the side chain.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates provides access to substituted ureas and thioureas, respectively. These functional groups are common in medicinal chemistry.

Imine Formation: Condensation with aldehydes or ketones results in the formation of N-substituted imines (Schiff bases), which can be further reduced or used as intermediates in other transformations. organic-chemistry.org

| Reaction Type | Reagent Example | Product Type |

| N-Acylation | Acetyl chloride | N-( (1-tosyl-1H-pyrrol-3-yl)methyl)acetamide |

| Reductive Amination | Benzaldehyde, NaBH(OAc)₃ | N-benzyl-1-(1-tosyl-1H-pyrrol-3-yl)methanamine |

| N-Sulfonylation | Methanesulfonyl chloride | N-( (1-tosyl-1H-pyrrol-3-yl)methyl)methanesulfonamide |

| Urea Formation | Phenyl isocyanate | 1-phenyl-3-((1-tosyl-1H-pyrrol-3-yl)methyl)urea |

| Imine Formation | Acetone | N-((1-tosyl-1H-pyrrol-3-yl)methyl)propan-2-imine |

Synthesis of Pyrroles with Modified Tosyl Groups

While the p-toluenesulfonyl (tosyl) group is common, its properties can be modified by altering the substituents on its aromatic ring or by replacing it entirely with a different sulfonyl group. This allows for fine-tuning of the electronic impact on the pyrrole ring and modification of the deprotection conditions.

For instance, using sulfonyl chlorides with electron-donating groups (like methoxy) or electron-withdrawing groups (like nitro) on the benzene (B151609) ring can modulate the electron-withdrawing strength of the protecting group. This can influence the outcomes of subsequent reactions on the pyrrole scaffold. The synthesis follows the general procedure for N-tosylation of pyrrole, typically involving the deprotonation of the pyrrole N-H with a base (e.g., sodium hydride or potassium hydroxide) followed by quenching with the desired sulfonyl chloride. researchgate.netthieme-connect.de

Examples of alternative sulfonyl groups include:

Benzenesulfonyl

Mesitylenesulfonyl

2,4,6-Triisopropylbenzenesulfonyl (Trisyl)

p-Nitrobenzenesulfonyl (Nosyl)

The choice of the sulfonyl group can be critical, especially in multi-step syntheses where selective deprotection is required. For example, the nosyl group can often be removed under milder conditions than the tosyl group.

Construction of Complex Heterocyclic and Polycyclic Systems

The this compound scaffold is an excellent starting point for the synthesis of more elaborate molecular architectures, including fused heterocycles and macrocycles that are central to materials science and medicinal chemistry.

The aminomethyl group at the 3-position, often in combination with a second functional group introduced at an adjacent position (C-2 or C-4), can be used to construct fused-ring systems. slideshare.netuomus.edu.iquomustansiriyah.edu.iq This process, known as annulation, involves building a new ring onto the existing pyrrole core.

For example, a derivative such as 2-formyl-3-(aminomethyl)-1-tosylpyrrole could undergo intramolecular cyclization or react with external reagents to form fused pyridines, pyrazines, or diazepines. The reaction of the aminomethyl group with diketones or their equivalents can lead to the formation of pyrrolo-fused heterocycles. researchgate.net Such strategies are invaluable for creating novel chemical entities with unique three-dimensional structures and properties. globalscientificjournal.com

One of the most significant applications of tosyl-protected pyrroles is in the rational synthesis of porphyrinoids, such as chlorins and bacteriochlorins. researchgate.netuconn.edu These macrocycles are of immense interest due to their unique photophysical properties, making them suitable for applications like photodynamic therapy (PDT). rsc.orgnih.gov

While direct use of this compound is less common, related tosyl-pyrrole building blocks are cornerstones of these syntheses. researchgate.net For example, tosyl-protected pyrroles with specific substituents are used to construct dipyrromethanes or hydrodipyrrins, which are key intermediates. researchgate.netnih.gov A hydrodipyrrin is essentially one half of a bacteriochlorin (B1244331) macrocycle. The tosyl group serves to protect the pyrrole nitrogen and prevent side reactions during the multi-step assembly of the macrocycle. researchgate.net The synthesis of bromo-substituted hydrodipyrrins, which are versatile precursors for bromo-chlorins and bromo-bacteriochlorins, often starts from a tosyl-protected pyrrole-2-carboxaldehyde. researchgate.net The aminomethyl group on the this compound scaffold could be envisioned as a handle to link the pyrrole to other building blocks or to introduce desired functionality onto the final macrocycle.

The reactive aminomethyl group can be utilized to create bridged systems where two or more pyrrole units are linked together by a molecular chain. science.gov This can be achieved by reacting two equivalents of this compound with a bifunctional electrophile, such as a diacyl chloride or a dialdehyde (B1249045) (via reductive amination).

This approach allows for the synthesis of macrocyclic hosts or ligands with well-defined cavities. The tosyl-protected pyrrole units form the rigid structural components, while the nature of the bridging linker can be varied to control the size, shape, and flexibility of the final assembly. Such molecules have potential applications in supramolecular chemistry, catalysis, and sensor technology.

Spectroscopic Characterization of 3 Aminomethyl 1 Tosylpyrrole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 3-(Aminomethyl)-1-tosylpyrrole. Both ¹H and ¹³C NMR provide critical data for confirming the compound's structure.

¹H NMR Spectroscopy:

In the ¹H NMR spectrum of this compound, specific chemical shifts are indicative of the different protons within the molecule. Key signals include those from the tosyl group, the pyrrole (B145914) ring, and the aminomethyl group. The tosyl group typically displays a signal for its methyl (CH₃) protons around δ 2.4 ppm and signals for its aromatic protons in the range of δ 7.7–7.9 ppm. The protons of the aminomethyl group are generally observed between δ 3.2–3.5 ppm.

¹³C NMR Spectroscopy:

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The substitution of a group at the 3-position of an N-tosyl pyrrole, such as the aminomethyl group, alters the symmetry of the molecule, which is observable in the ¹³C NMR spectrum. researchgate.net For N-tosyl pyrrole itself, the introduction of an alkyl group at the 3-position leads to distinct changes in the chemical shifts of the pyrrole ring carbons. researchgate.net While specific data for this compound is not detailed in the provided results, the principles of ¹³C NMR analysis of similar substituted pyrroles are well-established. researchgate.nethmdb.ca

Mass Spectrometry (MS) Applications

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which helps in confirming the molecular formula. For instance, the molecular ion peak (e.g., [M+H]⁺) can be used to validate the empirical formula of the compound. While a specific mass spectrum for this compound was not found, the technique is routinely used in the characterization of such novel compounds. rsc.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound. The IR spectrum reveals characteristic absorption bands corresponding to specific bond vibrations. Key expected absorptions include N–H stretches from the aminomethyl group, typically in the range of 3300–3400 cm⁻¹, and the strong S=O stretching vibrations of the sulfonamide group, which appear between 1150–1350 cm⁻¹. The presence of these bands provides strong evidence for the key functional groups within the molecule.

Computational and Theoretical Investigations

Quantum Chemical Studies on Pyrrole (B145914) Reactivity and Electronic Structure

Quantum chemical calculations are fundamental to predicting the reactivity and electronic nature of pyrrole and its derivatives. The introduction of substituents, such as the N-tosyl group and the C3-aminomethyl group, significantly modulates the electronic properties of the pyrrole ring.

Electron Density and Reactivity Descriptors: The reactivity of pyrrole derivatives can be analyzed using Conceptual Density Functional Theory (CDFT), which connects chemical concepts like electronic chemical potential and chemical hardness with the molecule's electronic structure. mdpi.com Natural Population Analysis (NPA) and Electron Localization Function (ELF) analyses help in understanding charge distribution and the nature of chemical bonds. mdpi.com For instance, in substituted pyrroles, the loan pair of the pyrrole nitrogen atom often participates in electron delocalization within the ring, an interaction that can be quantified using Natural Bond Orbital (NBO) analysis. arabjchem.org

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The energies of these orbitals and the resulting HOMO-LUMO gap are key descriptors. tandfonline.com A smaller energy gap generally implies higher reactivity. For pyrrole derivatives, these values can be calculated to predict sites for nucleophilic and electrophilic attacks. tandfonline.com In the case of 3-(Aminomethyl)-1-tosylpyrrole, the N-tosyl group is expected to lower the energy of both the HOMO and LUMO, while the aminomethyl group would raise them. The precise balance of these effects determines the molecule's frontier orbital characteristics.

Table 1: Key Concepts in Quantum Chemical Analysis

| Concept | Description | Application to Pyrrole Derivatives |

|---|---|---|

| Conceptual DFT (CDFT) | Connects reactivity concepts (e.g., hardness, chemical potential) to electronic structure. mdpi.com | Predicts the overall reactivity and stability of the substituted pyrrole ring. mdpi.com |

| Natural Population Analysis (NPA) | Calculates the atomic charges and electron distribution based on the wavefunction. mdpi.comtandfonline.com | Determines the partial charges on the nitrogen, carbon, and substituent atoms, indicating electrophilic and nucleophilic sites. arabjchem.orgtandfonline.com |

| Electron Localization Function (ELF) | A topological analysis that provides insight into the nature of chemical bonding (covalent, ionic, etc.). mdpi.com | Visualizes the electron delocalization within the pyrrole ring and the nature of the bonds to the substituent groups. mdpi.com |

| Frontier Molecular Orbitals (HOMO/LUMO) | The highest and lowest energy orbitals containing electrons, which are key to chemical reactions. tandfonline.com | The energy gap and orbital distribution indicate the most likely sites for electrophilic and nucleophilic attack. tandfonline.com |

| Natural Bond Orbital (NBO) Analysis | Analyzes interactions between filled and vacant orbitals to understand delocalization and hyperconjugation. arabjchem.org | Quantifies the stabilizing energy from interactions like the delocalization of the nitrogen lone pair into the ring's π* orbitals. arabjchem.org |

Mechanistic Studies of Reactions Involving Tosylpyrrole Derivatives

The tosyl group is a versatile functional group in organic synthesis, often employed as a protecting group for the pyrrole nitrogen and as an activating group for various transformations. Mechanistic studies on tosylpyrrole derivatives reveal several common reaction pathways.

Electrophilic and Nucleophilic Substitution: The N-tosyl group is a strong electron-withdrawing group, which deactivates the pyrrole ring towards electrophilic aromatic substitution. However, it also acidifies the C-H protons, facilitating deprotonation and subsequent reaction with electrophiles. The tosyl group itself can be replaced via nucleophilic substitution reactions.

Cycloaddition Reactions: Tosyl-activated compounds are valuable in cycloaddition reactions. For example, tosylmethyl isocyanide (TosMIC) undergoes [3+2] cycloaddition with electron-deficient alkenes to form pyrrole derivatives. mdpi.com A plausible mechanism involves the base-mediated generation of a carbanion, which acts as a 1,3-dipole, followed by cycloaddition and subsequent elimination of p-toluenesulfinic acid. mdpi.com

Rearrangement Reactions: Pyrrolylsulfonium salts, which can be generated from tosylpyrroles, are known to undergo sigmatropic rearrangements. rsc.org For instance, an initial sulfenylation at the C2 position can be followed by a Brønsted acid-catalyzed d-nb.info-sigmatropic rearrangement to yield the more stable C3-substituted isomer. rsc.org Another relevant mechanism is the Pummerer reaction, where a sulfoxide (B87167) is activated to react with a nucleophile. An interrupted Pummerer/thio-Claisen rearrangement sequence has been proposed for the ortho-allylation of pyrrole sulfoxides, proceeding through an allylsulfonium salt intermediate. nih.gov

Reductive Cleavage: The tosyl group can be removed under reductive conditions. This deprotection is a common final step in syntheses where the tosyl group is used to protect the pyrrole nitrogen or direct other reactions.

Table 2: Common Reaction Mechanisms for Tosylpyrrole Derivatives

| Reaction Type | Mechanistic Feature | Relevance |

|---|---|---|

| [3+2] Cycloaddition | Involves a tosyl-stabilized carbanion acting as a 1,3-dipole with an alkene. mdpi.com | A fundamental route for constructing the pyrrole ring itself. mdpi.com |

| Pummerer Rearrangement | Activation of a sulfoxide followed by nucleophilic attack, often leading to C-C bond formation. nih.gov | Can be used to functionalize the pyrrole ring at specific positions. nih.gov |

| Sigmatropic Rearrangement | Acid-catalyzed migration of a sulfonium (B1226848) group from the C2 to the C3 position of the pyrrole ring. rsc.org | Provides a pathway to isomerize pyrrole derivatives and access different substitution patterns. rsc.org |

| Cross-Coupling Reactions | Pyrrolylsulfonium salts can act as pseudohalides in reactions like the Stille coupling. rsc.orgrsc.org | The N-sulfonyl group is crucial for directing the regioselectivity of the C-S bond activation step. rsc.org |

Conformational Analysis and Molecular Dynamics

The three-dimensional structure and dynamic behavior of this compound are critical to its interactions with other molecules. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore these aspects.

Molecular Dynamics (MD) Simulations: MD simulations provide a picture of the molecule's behavior over time, revealing its flexibility and the stability of its conformations. nih.govbioinformation.net By simulating the molecule in a solvent box (e.g., water), properties like the Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (Rg) can be calculated. nih.govresearchgate.net

RMSD indicates the stability of the molecule's conformation over the simulation time. A stable system will show the RMSD value plateauing after an initial equilibration period. japsonline.com

RMSF measures the fluctuation of individual atoms or residues, highlighting the most flexible regions of the molecule. bioinformation.net For this compound, the aminomethyl side chain is expected to show higher flexibility compared to the more rigid pyrrole-tosyl core.

Principal Component Analysis (PCA) can be used to analyze the major conformational changes and collective motions of the molecule during the simulation. nih.govbioinformation.net

These simulations are instrumental in understanding how the molecule might adapt its shape to fit into a binding site, a key aspect of its potential biological activity. nih.govtandfonline.com

常见问题

Q. What are the primary synthetic routes for 3-(Aminomethyl)-1-tosylpyrrole, and how do reaction conditions influence product purity?

The compound is commonly synthesized via [3+2] cycloaddition using Tosylmethyl Isocyanides (TosMICs) with electron-deficient intermediates under basic conditions. Key steps include:

- Van Leusen Reaction : TosMIC reacts with α,β-unsaturated carbonyl compounds in methanol or DMF at 60–80°C, forming the pyrrole core .

- Substituent Introduction : Aminomethyl groups are introduced via reductive amination or nucleophilic substitution, requiring anhydrous conditions and catalysts like Pt(IV) .

- Purification : Crystallization from ethanol-DMF (1:1) yields >90% purity, confirmed by melting point analysis and NMR .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

- 1H/13C NMR : Key signals include the tosyl group (δ 2.4 ppm for CH3, δ 7.7–7.9 ppm for aromatic protons) and aminomethyl protons (δ 3.2–3.5 ppm) .

- IR Spectroscopy : Confirm N–H stretches (3300–3400 cm⁻¹) and sulfonamide S=O bonds (1150–1350 cm⁻¹) .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+ at m/z 295) validate the empirical formula .

Q. What safety protocols are critical when handling this compound?

- Hazard Class : Acute toxicity (Category 4), skin/eye irritation (Category 2). Use N95 masks, nitrile gloves, and fume hoods .

- Storage : Keep in flammable solids storage (Code 11) at 2–8°C, away from oxidizers .

Q. How does solvent selection impact the synthesis of this compound derivatives?

- Polar aprotic solvents (DMF, DMSO) : Enhance cycloaddition yields (70–85%) but require post-reaction neutralization with acetic acid .

- Methanol/ethanol : Ideal for reductive amination, though prolonged reflux (>6 hours) may degrade aminomethyl groups .

Q. What purification methods are recommended for isolating this compound?

- Crystallization : Ethanol-DMF mixtures reduce co-precipitation of byproducts (e.g., unreacted TosMIC) .

- Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7) for small-scale purification (recovery >80%) .

Advanced Research Questions

Q. How can reaction yields be optimized in multi-step syntheses involving electron-deficient intermediates?

- Catalyst Screening : Pt(IV) catalysts improve cyclization efficiency (yield increase from 45% to 72%) .

- Temperature Control : Maintain 60–70°C during TosMIC cycloaddition to avoid side reactions (e.g., over-tosylation) .

- In Situ Monitoring : Use TLC (Rf 0.3 in ethyl acetate/hexane) to track intermediate formation .

Q. What structure-activity relationships (SAR) guide the design of this compound derivatives as tubulin inhibitors?

- Aminomethyl Position : Substitution at C3 enhances binding to tubulin’s colchicine site (IC50 < 1 µM vs. >10 µM for C2 analogs) .

- Sulfonamide Role : Tosyl groups improve solubility and stability in biological assays (half-life >24 hours in plasma) .

Q. How do computational QSAR models align with experimental data for anti-Candida activity?

- Descriptor Selection : LogP and polar surface area (PSA) correlate with MIC values (R² = 0.89). Derivatives with PSA < 90 Ų show >90% inhibition .

- Discrepancy Resolution : When computational predictions overestimate activity (e.g., due to protein binding), validate with SPR assays to measure actual target engagement .

Q. What mechanistic insights explain the role of this compound in cyclooxygenase (COX) inhibition?

Q. How can advanced microspectroscopic techniques resolve surface adsorption effects in material science applications?

- AFM-IR Imaging : Map adsorption of this compound on silica surfaces, showing preferential binding at defect sites .

- XPS Analysis : Confirm sulfonamide oxidation states (S 2p3/2 at 168.5 eV) to assess degradation under UV exposure .

Key Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。